molecular formula C4H9NO3S B6185589 (3S)-oxolane-3-sulfonamide CAS No. 2322932-83-0

(3S)-oxolane-3-sulfonamide

Cat. No.: B6185589
CAS No.: 2322932-83-0
M. Wt: 151.2
InChI Key:
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Description

(3S)-Oxolane-3-sulfonamide is an organic compound characterized by a five-membered oxolane ring with a sulfonamide group attached at the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-oxolane-3-sulfonamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the oxolane ring, which can be derived from tetrahydrofuran.

    Sulfonamide Introduction: The sulfonamide group is introduced via sulfonylation reactions. This involves reacting the oxolane derivative with sulfonyl chloride in the presence of a base such as triethylamine.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the sulfonylation reaction.

    Continuous Flow Systems: Implementing continuous flow chemistry to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: (3S)-Oxolane-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

(3S)-Oxolane-3-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of (3S)-oxolane-3-sulfonamide involves its interaction with biological targets:

    Molecular Targets: The sulfonamide group can interact with enzymes, inhibiting their activity by mimicking the natural substrate.

    Pathways Involved: The compound may interfere with metabolic pathways by inhibiting key enzymes, leading to therapeutic effects such as antimicrobial activity.

Comparison with Similar Compounds

    (3S)-Oxolane-3-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonamide.

    (3S)-Oxolane-3-amine: Contains an amine group instead of a sulfonamide.

    (3S)-Oxolane-3-thiol: Features a thiol group in place of the sulfonamide.

Uniqueness:

    Sulfonamide Group: The presence of the sulfonamide group in (3S)-oxolane-3-sulfonamide imparts unique chemical reactivity and biological activity compared to its analogs.

    Versatility: The compound’s ability to undergo various chemical reactions makes it a versatile building block in synthetic chemistry.

Properties

CAS No.

2322932-83-0

Molecular Formula

C4H9NO3S

Molecular Weight

151.2

Purity

95

Origin of Product

United States

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